(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide
Description
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a chlorophenyl group
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYXCBHSJGNMA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts reaction is widely employed to construct fused furan systems. In a modified approach, 2,2'-bifuran derivatives are synthesized via sequential acylation using Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). For example, treatment of furan with acetyl chloride in the presence of AlCl₃ at 0–5°C yields 2-acetylfuran, which undergoes further acylation to form the bifuran backbone.
Key Conditions:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Temperature | 0–5°C (step 1), 25°C (step 2) |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours per step |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enable the assembly of bifuran structures from halogenated furan precursors. For instance, 5-bromo-2-furanboronic acid reacts with 2-bromofuran in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form the bifuran scaffold.
Introduction of the 2-Chlorophenyl Group
The 2-chlorophenyl moiety is introduced via electrophilic aromatic substitution or transition metal-catalyzed coupling:
Electrophilic Chlorination
Direct chlorination of phenylacrylamide derivatives using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 40–60°C achieves regioselective substitution at the ortho position. This method requires careful control of stoichiometry to avoid over-chlorination.
Example Protocol:
Ullmann-Type Coupling
Aryl halides (e.g., 2-chlorophenylboronic acid) are coupled to acrylamide intermediates using copper(I) iodide and a diamine ligand. This method offers superior selectivity for sterically hindered positions.
Formation of the Acrylamide Linkage
The acrylamide group is installed via condensation reactions between amine and acyl chloride intermediates:
Acyl Chloride Route
The bifuran-methylamine intermediate reacts with 3-(2-chlorophenyl)acryloyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is used to scavenge HCl, improving reaction efficiency.
Optimized Parameters:
| Component | Quantity |
|---|---|
| Bifuran-methylamine | 1.0 equiv |
| 3-(2-Chlorophenyl)acryloyl chloride | 1.1 equiv |
| Et₃N | 2.5 equiv |
| Temperature | −10°C to 0°C |
| Time | 12–16 hours |
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation between carboxylic acid and amine precursors. This method is preferred for acid-sensitive substrates.
Optimization of Reaction Conditions
Solvent Systems
Temperature and Catalysis
- Free radical polymerization : Initiators like benzoyl peroxide (BPO) at 70–90°C achieve efficient acrylamide formation, with reaction rates following $$ R_p = k[\text{BPO}]^{0.51}[\text{Monomer}]^{1.69} $$.
- Transition metal catalysis : Pd/C or CuI systems enable coupling reactions at 80–100°C with yields exceeding 75%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology improves heat and mass transfer, reducing reaction times by 40–60% compared to batch processes. Key parameters include:
Purification Techniques
- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials.
- Recrystallization : Ethanol/water (7:3) mixtures yield high-purity (>98%) product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | 72 | 95 | 12.50 | High |
| Carbodiimide Coupling | 65 | 97 | 18.75 | Moderate |
| Continuous Flow | 81 | 99 | 9.80 | Very High |
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Reduction: The acrylamide linkage can be reduced to form the corresponding amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Bifuran-based diones.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Research indicates that (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Preliminary studies suggest:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains .
- Anti-inflammatory Activity : Its structural characteristics may influence pathways involved in inflammation .
Case Study: Antimicrobial Activity Evaluation
A study evaluating similar acrylamide derivatives demonstrated their effectiveness against mycobacterial, bacterial, and fungal strains. The compounds were screened using RP-HPLC to determine lipophilicity and assessed for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Results indicated comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin .
| Compound | Activity Type | Comparison Standard | Results |
|---|---|---|---|
| This compound | Antimicrobial | Isoniazid | Comparable effectiveness |
| Similar Acrylamide Derivatives | Antimicrobial | Ciprofloxacin | Higher activity observed |
Material Science Applications
The unique structural properties of this compound make it a candidate for various applications in materials science:
- Polymerization Processes : Acrylamides are widely studied for their roles in polymerization, which can lead to the development of new materials with desirable mechanical properties .
- Coatings and Adhesives : The compound's reactivity can be exploited in formulating coatings or adhesives that require specific thermal or mechanical properties.
Table 2: Potential Material Applications
| Application Type | Description |
|---|---|
| Polymerization | Used as a monomer in polymer synthesis |
| Coatings | Development of protective coatings |
| Adhesives | Formulation of high-performance adhesives |
Mechanism of Action
The mechanism of action of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with cellular proteins, affecting their function and leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the acrylamide linkage may facilitate covalent bonding with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Similar in structure but contains thiophene rings instead of furan rings.
2,2’-Biselenophene: Contains selenophene rings, offering different electronic properties.
2,2’-Bipyrrole: Features pyrrole rings, which can affect its reactivity and applications.
Uniqueness
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is unique due to its combination of bifuran and chlorophenyl moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound classified as an acrylamide derivative. Its unique structure, featuring a bifuran moiety and a chlorophenyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 327.8 g/mol
- CAS Number : 2035006-80-3
The biological activity of this compound is primarily linked to its interactions with various biological targets. Acrylamide derivatives are known to influence several biochemical pathways, including those involved in inflammation and microbial resistance. The specific mechanisms for this compound remain under investigation, but preliminary studies suggest that it may exhibit both antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acrylamide derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains.
In Vitro Studies
In vitro tests have shown that certain acrylamide derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 75 µg/mL to 150 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | <125 |
| Related Acrylamide Derivative | Staphylococcus aureus | 75 |
| Another Acrylamide | Pseudomonas aeruginosa | 150 |
Case Studies and Research Findings
Research has indicated that the presence of halogen substituents in similar compounds enhances their bioactivity. For instance, studies on pyrrolidine derivatives have shown that halogenated groups significantly increase antibacterial efficacy . Similarly, the chlorophenyl group in this compound may contribute to its biological activity through enhanced interaction with microbial targets.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data, this compound is being investigated for various therapeutic applications:
- Antimicrobial Agents : Its demonstrated antibacterial properties suggest potential use in developing new antibiotics.
- Anti-inflammatory Drugs : The anti-inflammatory potential of acrylamide derivatives can be explored for treating conditions such as arthritis or other inflammatory diseases.
- Cancer Research : The compound's mechanism may also be relevant in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide?
- Methodological Answer : A common approach involves coupling bifuran derivatives with acrylamide precursors. For example, a multi-step synthesis may include:
-
Step 1 : Reacting 2-chlorophenylacrylic acid with a bifuran-derived amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at 0–25°C for 12–24 hours .
-
Step 2 : Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7, Rf ≈ 0.5–0.6) and purifying the crude product using column chromatography (silica gel, gradient elution) .
-
Critical Parameters : Maintain anhydrous conditions, control reaction temperature to avoid side reactions (e.g., isomerization), and confirm stereochemistry via NOESY NMR .
Reaction Step Conditions Yield Characterization Amide coupling EDC/HOBt, DCM 60–75% <sup>1</sup>H NMR, IR Purification Column chromatography ~90% purity HPLC, MS
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Determines π-π* transitions (λmax ~250–300 nm) and purity via absorbance ratios .
- IR Spectroscopy : Identifies amide C=O stretch (~1650–1680 cm<sup>−1</sup>) and bifuran C-O-C vibrations (~1200 cm<sup>−1</sup>) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z [M+H]<sup>+</sup> calculated for C18H15ClN2O3: 342.08) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve stereochemistry (e.g., E-configuration via coupling constants JH-H ~15–16 Hz for trans-alkene protons) .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of aerosols .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess thermal and moisture sensitivity .
Advanced Research Questions
Q. How can computational methods validate the compound’s structure against experimental data?
- Methodological Answer :
-
DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare bond lengths/angles with X-ray crystallography data. For example:
-
Bond Length : C=O (calculated: 1.22 Å vs. XRD: 1.23 Å) .
-
Dihedral Angles : Bifuran-acrylamide torsion angle (~75–80°) impacts conjugation and reactivity .
-
Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding modes .
Parameter DFT (B3LYP) XRD Deviation C(9)-N(1) bond length 1.376 Å 1.374 Å 0.002 Å C(9)-N(1)-C(19) angle 124.8° 124.9° 0.1°
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and validate protocols (e.g., Griess reagent for nitric oxide scavenging) .
- Purity Verification : Re-test compounds via HPLC (≥95% purity) and confirm absence of isomers (e.g., Z/E ratio via <sup>1</sup>H NMR) .
- Dose-Response Analysis : Perform IC50 curves in triplicate to account for batch-to-batch variability .
Q. How does the compound’s stereochemistry influence its biological interactions?
- Methodological Answer :
- Crystallography : X-ray data reveals intermolecular N-H···O hydrogen bonds (2.8–3.0 Å) stabilizing the active conformation .
- SAR Studies : Modify the bifuran or chlorophenyl moieties to assess steric/electronic effects on activity. For example:
- Electron-Withdrawing Groups (e.g., –NO2) enhance electrophilicity, improving enzyme inhibition .
- Bifuran Rigidity : Restricts rotational freedom, enhancing binding to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
